molecular formula C11H11BrIN3O B1446302 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416713-72-8

7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1446302
CAS No.: 1416713-72-8
M. Wt: 408.03 g/mol
InChI Key: NWHBSBPKXKTAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with bromine (Br) at position 7, iodine (I) at position 3, and a tetrahydropyran-2-yl (THP) protecting group at position 1. Its molecular formula is C₁₁H₁₁BrIN₃O, with a molar mass of 408.03 g/mol . Key physical properties include a predicted density of 2.25 ± 0.1 g/cm³, boiling point of 486.0 ± 45.0 °C, and pKa of 3.11 ± 0.30 . The THP group enhances solubility in organic solvents, while the iodine and bromine substituents make it a versatile intermediate in medicinal chemistry and cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux, can yield high purity and good yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Organolithium Reagents: For substitution reactions.

    Palladium Catalysts: For coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity. The tetrahydro-2H-pyran-2-yl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with structurally related pyrazolo-pyridine derivatives:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Pyrazolo Ring Position
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine 1416712-91-8 C₁₁H₁₁BrIN₃O 408.03 Br (C7), I (C3), THP (N1) [4,3-c]
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine 1416713-37-5 C₁₁H₁₂BrN₃O 282.14 Br (C6), THP (N1) [4,3-b]
3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine 1416714-05-0 C₁₂H₁₄BrN₃O₂ 312.16 Br (C3), OCH₃ (C7), THP (N1) [4,3-b]
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine 1369509-72-7 C₁₁H₁₁BrIN₃O 408.03 Br (C5), I (C3), THP (N1) [3,4-c]
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine N/A C₁₁H₁₁BrClN₃O 316.59 Br (C3), Cl (C6), THP (N1) [4,3-c]

Key Observations :

  • Halogen Positioning : The iodine substituent in the target compound distinguishes it from bromine- or chlorine-containing analogs, offering distinct reactivity in Suzuki-Miyaura couplings (iodine’s higher atomic radius facilitates oxidative addition) .
  • Ring Isomerism : The pyrazolo[4,3-c]pyridine scaffold (target compound) differs from [4,3-b] and [3,4-c] isomers in electronic distribution and steric hindrance, impacting binding affinity in kinase inhibitors .

Physicochemical Properties

Property Target Compound 6-Bromo-[4,3-b] Derivative 3-Bromo-7-methoxy Derivative
Density (g/cm³) 2.25 ± 0.1 1.45 (estimated) 1.52 (estimated)
Boiling Point (°C) 486.0 ± 45.0 ~350 (estimated) ~380 (estimated)
pKa 3.11 ± 0.30 2.8 (estimated) 4.2 (estimated)
Solubility Moderate in DMSO High in THF Moderate in MeCN

Analysis :

  • The higher density and boiling point of the target compound correlate with iodine’s molecular weight and polarizability .
  • The pKa of 3.11 suggests protonation at physiological pH, relevant for bioavailability in drug candidates .

Research Findings and Patent Relevance

  • A 2024 patent () highlights substituted pyrazolo[4,3-c]quinolines for kinase modulation, underscoring the importance of halogen positioning for activity. The target compound’s iodine substituent may improve binding specificity compared to bromine analogs.
  • Parchem () and CymitQuimica () list discontinued production of some derivatives, suggesting scalability challenges with iodine-containing compounds.

Biological Activity

7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound notable for its unique structural features and potential biological applications. This article reviews its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of bromine and iodine substituents on a pyrazolo[4,3-c]pyridine core, along with a tetrahydro-2H-pyran-2-yl group. This structure may enhance its solubility and bioavailability compared to other related compounds lacking these features.

Chemical Formula: C₁₁H₁₁BrIN₃O
CAS Number: 1416712-91-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Halogenation Reactions: Introducing bromine and iodine through electrophilic substitution.
  • Nucleophilic Substitution: Incorporating the tetrahydro-2H-pyran group.
  • Cyclization Reactions: Forming the pyrazolo core under controlled conditions using strong bases or acids.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The halogen atoms may facilitate halogen bonding, enhancing binding affinity and specificity.

Pharmacological Applications

Research indicates potential applications in various fields:

  • Medicinal Chemistry:
    • Investigated as a precursor for developing new therapeutic agents.
    • May exhibit inhibitory activity against specific kinases or other protein targets.
  • Antimicrobial Activity:
    • Preliminary studies suggest efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species, with MIC values ranging from 4–8 μg/mL for certain derivatives .
  • Anticancer Potential:
    • The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, although specific data on this compound's effectiveness is still limited.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct advantages:

Compound NameStructureSolubilityBiological Activity
This compoundContains Br and IHighPromising antimicrobial and anticancer activity
7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridineLacks tetrahydro groupModerateReduced bioavailability
3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridineLacks BrHighPotentially less reactive

Case Studies

Recent studies have focused on the pharmacokinetics of related compounds in animal models:

  • Study on Bioavailability:
    • A related compound demonstrated an oral bioavailability of 31.8% in Sprague-Dawley rats, indicating favorable absorption characteristics .
  • Toxicity Assessment:
    • In vivo studies showed no acute toxicity at doses up to 2000 mg/kg in mice, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing halogenated pyrazolo[4,3-c]pyridine derivatives?

  • Methodological Answer : The synthesis typically involves halogenation (bromination/iodination) and protection/deprotection strategies. For example, bromination of pyrazolo-pyridine precursors can be achieved using HBr or Br₂ under acidic conditions, while iodination may require Pd-catalyzed coupling (e.g., using Cs₂CO₃ and XPhos) . The tetrahydro-2H-pyran-2-yl (THP) protecting group is introduced via reaction with dihydropyran under acidic conditions, which stabilizes the nitrogen during subsequent reactions .

Q. How is the THP-protecting group utilized in stabilizing pyrazolo[4,3-c]pyridine intermediates?

  • Methodological Answer : The THP group protects the pyrazole nitrogen during harsh reactions (e.g., coupling or halogenation). Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and purification via reverse-phase chromatography . This prevents undesired side reactions and improves solubility in organic solvents .

Q. What safety precautions are critical when handling halogenated pyrazolo[4,3-c]pyridines?

  • Methodological Answer : Key precautions include:

  • Avoiding inhalation/contact with dust (P280: wear gloves/eye protection; H315: skin irritation) .
  • Storing under inert gas (N₂/Ar) to prevent decomposition (P403 + P233) .
  • Using spark-free tools and explosion-proof equipment due to flammability risks (P242, P210) .

Advanced Research Questions

Q. How can low yields in bromination steps be addressed during synthesis?

  • Methodological Answer : Low yields (e.g., 29% in bromination of 3-fluoro-2-formylpyridine ) may arise from competing side reactions. Optimization strategies include:

  • Temperature control (110°C → RT) to minimize decomposition .
  • Using stoichiometric HBr instead of Br₂ to reduce oxidation byproducts .
  • Purification via silica gel chromatography or recrystallization to isolate the desired product .

Q. What analytical techniques are recommended for characterizing halogenated pyrazolo[4,3-c]pyridines?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., THP protection at N1, bromine/iodine positions) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺) and isotopic patterns for halogens .
  • Elemental Analysis : Combustion analysis to validate C/H/N/Br/I percentages, ensuring purity >95% .

Q. How can coupling reactions (e.g., Suzuki-Miyaura) be optimized for pyrazolo[4,3-c]pyridine derivatives?

  • Methodological Answer :

  • Catalyst selection: Pd₂(dba)₃/XPhos systems show higher efficiency for aryl halide couplings compared to PdCl₂(PPh₃)₂ .
  • Solvent/base optimization: Use toluene or dioxane with Cs₂CO₃ for improved solubility and reaction rates .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., 12 h → 1 h) while maintaining yields >70% .

Q. What biological activities are predicted for 7-Bromo-3-iodo-1-THP-pyrazolo[4,3-c]pyridine?

  • Methodological Answer : Structural analogs (e.g., substituted pyrazolo[4,3-c]pyridines) exhibit kinase inhibition (e.g., EGFR) due to halogen interactions with ATP-binding pockets . Computational docking (e.g., AutoDock Vina) can predict binding affinities. In vitro assays (e.g., IC₅₀ measurements) should follow ISO-10993 guidelines for cytotoxicity screening .

Q. Contradiction Analysis

Q. Why do some synthetic routes report inconsistent yields for similar intermediates?

  • Methodological Answer : Discrepancies arise from:

  • Catalyst activity : Pd₂(dba)₃ (88% yield ) outperforms PdCl₂(PPh₃)₂ (67% ) in coupling reactions.
  • Purification methods : Column chromatography (81% purity ) vs. recrystallization (lower purity but faster ).
  • Scale effects : Milligram-scale reactions may show higher variability than gram-scale .

Properties

IUPAC Name

7-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-8-6-14-5-7-10(8)16(15-11(7)13)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHBSBPKXKTAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=NC=C3C(=N2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148603
Record name 1H-Pyrazolo[4,3-c]pyridine, 7-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416713-72-8
Record name 1H-Pyrazolo[4,3-c]pyridine, 7-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416713-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine, 7-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3-isothiocyanato-1-benzofuran-2-carboxylate
Methyl 3-isothiocyanato-1-benzofuran-2-carboxylate
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Methyl 3-isothiocyanato-1-benzofuran-2-carboxylate
Methyl 3-isothiocyanato-1-benzofuran-2-carboxylate
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Methyl 3-isothiocyanato-1-benzofuran-2-carboxylate
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Methyl 3-isothiocyanato-1-benzofuran-2-carboxylate
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Methyl 3-isothiocyanato-1-benzofuran-2-carboxylate
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Methyl 3-isothiocyanato-1-benzofuran-2-carboxylate
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.